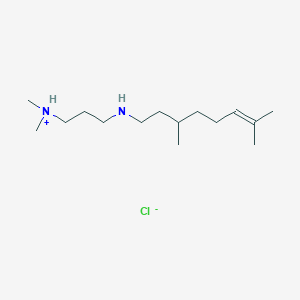
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride, also known as DMDO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDO is a quaternary ammonium salt that is structurally similar to choline, a compound that is essential for normal cellular function. DMDO has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mecanismo De Acción
The mechanism of action of N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride is not fully understood, but it is thought to involve the interaction of this compound with choline acetyltransferase and acetylcholinesterase. This compound has been shown to be a competitive inhibitor of choline uptake, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of cholinergic neurotransmission, the inhibition of acetylcholinesterase activity, and the induction of oxidative stress. This compound has also been shown to have anti-inflammatory and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride in lab experiments is its ability to modulate cholinergic neurotransmission, which is involved in a number of different physiological processes. Additionally, this compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of different future directions for research on N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride. One potential area of research is the development of new this compound analogs with improved pharmacological properties. Another area of research is the use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, which are characterized by cholinergic dysfunction. Additionally, this compound may have potential applications in the treatment of cancer, as it has been shown to have anti-inflammatory and anti-apoptotic effects.
Métodos De Síntesis
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride is typically synthesized via a multi-step process that involves the reaction of a number of different chemical compounds. The first step in the synthesis of this compound involves the reaction of 3,7-dimethyl-6-octen-1-ol with N,N-dimethylpropane-1,3-diamine to form the corresponding amine. This amine is then reacted with hydrochloric acid to form the final product, this compound hydrochloride.
Aplicaciones Científicas De Investigación
N'-(3,7-dimethyl-6-octen-1-yl)-N,N-dimethyl-1,3-propanediamine hydrochloride has been used in a number of different research applications, including as a substrate for choline acetyltransferase, an enzyme that is involved in the synthesis of acetylcholine, a neurotransmitter that is essential for normal neuronal function. This compound has also been used as a substrate for acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Additionally, this compound has been used as a tool for studying the effects of choline deficiency on cellular function.
Propiedades
IUPAC Name |
3-(3,7-dimethyloct-6-enylamino)propyl-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.ClH/c1-14(2)8-6-9-15(3)10-12-16-11-7-13-17(4)5;/h8,15-16H,6-7,9-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAWCGDQQJSSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCNCCC[NH+](C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5008384.png)
![6,7-dimethyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008394.png)
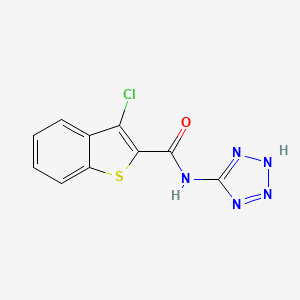
![N-{3-[N-(5-bromo-2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5008405.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)


![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
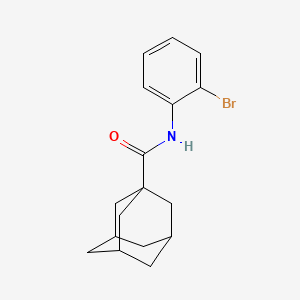
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
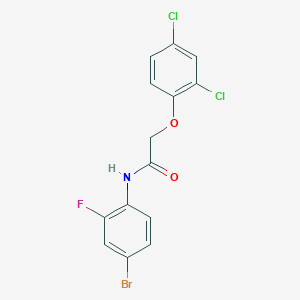
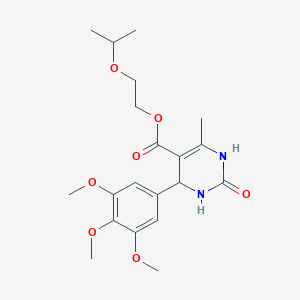
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)